1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

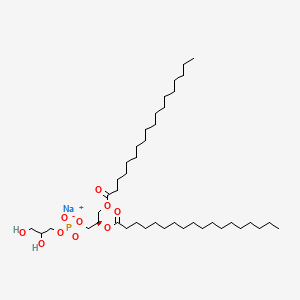

1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, also known as DSPG, is a phospholipid molecule . It has a phosphate polar head connected to two non-polar lipid (stearic acid) by a glycerol molecule . In water, the molecule can orient itself into a lipid bilayer and can be used for drug encapsulation, such as drug-loaded liposomes or nanoparticles .

Molecular Structure Analysis

This phospholipid contains a phosphatidic acid head group and 18:0 fatty acids at the sn - 1 and sn - 2 positions of the glycerol backbone . It is a negatively charged phospholipid .- Molecular Formula: C42H82O10PNa

- Percent Composition: C 62.97%, H 10.32%, Na 2.87%, O 19.97%, P 3.87%

- Purity: >99%

- Stability: Powder 1 year; Solution 6 months

- Storage Temperature: -20°C

- CAS Number: 200880-42-8

- Formula Weight: 801.058

- Exact Mass: 800.554

- Solubility: Insoluble in ethanol and DMSO, soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL

Aplicaciones Científicas De Investigación

Kinetics and Thermodynamics in Membranes : The kinetics and thermodynamics of this compound, particularly its flip-flop dynamics in membranes, were studied using sum-frequency vibrational spectroscopy. The research highlighted that the dynamics and activation barrier for the compound's translocation depend on its concentration in the bilayer, revealing insights into the charge repulsion effects of the anionic PG headgroup (Brown & Conboy, 2015).

Contaminant Separation in Systematic Biological Studies : The compound was identified as a contaminant in different batches of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), affecting systematic biological studies. It was separated using silica gel column chromatography and high-performance liquid chromatography (Ponpipom & Bugianesi, 1980).

Synthesis for Radiolabeling : A radiosynthetic procedure was developed to synthesize 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol), starting from 1,2-dioleoyl-sn-glycerol, for use in biological and medical research (Schmitt et al., 1995).

Interaction with Proteins : The interaction of protein Kalata B1 with this compound and other phospholipids was investigated, highlighting the influence of electrostatic nature on the interaction, providing insights into the initial stages of protein-membrane interactions (Gupta, Mishra, & Ghosh, 2021).

Resistive-Pulse Detection of Multilamellar Liposomes : The compound was used in the study of multilamellar liposomes' translocation through a single conical nanopore, offering insights into the deformation and translocation of liposomes through porous materials (Holden, Watkins, & White, 2012).

Gene Delivery : This compound was investigated in lipid-based dried powders for respiratory gene delivery, demonstrating its potential in the development of stable formulations for gene therapy (Colonna et al., 2008).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt involves the reaction of stearic acid with glycerol to form 1,2-distearoyl-sn-glycerol. This product is then phosphorylated using phosphorous oxychloride and triethylamine to form 1,2-distearoyl-sn-glycero-3-phospho-glycerol. The final step involves the reaction of 1,2-distearoyl-sn-glycero-3-phospho-glycerol with sodium hydroxide to form the sodium salt of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol).", "Starting Materials": [ "Stearic acid", "Glycerol", "Phosphorous oxychloride", "Triethylamine", "Sodium hydroxide" ], "Reaction": [ "Stearic acid and glycerol are heated together in the presence of a catalyst to form 1,2-distearoyl-sn-glycerol.", "1,2-distearoyl-sn-glycerol is then reacted with phosphorous oxychloride and triethylamine to form 1,2-distearoyl-sn-glycero-3-phospho-glycerol.", "Finally, 1,2-distearoyl-sn-glycero-3-phospho-glycerol is reacted with sodium hydroxide to form the sodium salt of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol)." ] } | |

Número CAS |

200880-42-8 |

Fórmula molecular |

C42H83NaO10P |

Peso molecular |

802.1 g/mol |

Nombre IUPAC |

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/t39?,40-;/m1./s1 |

Clave InChI |

IUBKCLFRZBJGPG-QTOMIGAPSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |

Apariencia |

Assay:≥98%A crystalline solid |

Sinónimos |

Octadecanoic Acid (1R)-1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Monosodium Salt; _x000B_1,2-Dioctadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Monosodium Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B571062.png)